![molecular formula C11H14N2O2S B1373045 2-Amino-5-(thiomorpholin-4-yl)benzoic acid CAS No. 1183582-61-7](/img/structure/B1373045.png)
2-Amino-5-(thiomorpholin-4-yl)benzoic acid
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Description
2-Amino-5-(thiomorpholin-4-yl)benzoic acid (TMBA) is a chemical compound that has generated a lot of interest in the scientific community due to its unique properties. It belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . The molecular formula of TMBA is C11H14N2O2S and it has a molecular weight of 238.31 g/mol .
Molecular Structure Analysis
The molecular structure of TMBA consists of a benzoic acid group, an amino group, and a thiomorpholinyl group . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, may be available in technical documents or peer-reviewed papers .Scientific Research Applications
Chemical Synthesis and Reactions
Rapid Acid Hydrolysis : A study by Kayukova et al. (2010) demonstrated the acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, leading to substituted benzoic acids and related compounds, showcasing the chemical reactivity of structures related to 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Kayukova et al., 2010).
Intramolecular Cycloadditions : Mantelingu et al. (2014) explored azomethine ylides derived from secondary amines, indicating the potential for cycloadditions involving compounds like 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Mantelingu et al., 2014).
Synthesis of Novel Organic Compounds : Joshi et al. (2008) synthesized a series of organic compounds, including oxadiazole and triazole derivatives, from benzoic acid hydrazide analogs, highlighting the versatility in synthesizing diverse organic structures, potentially relevant to 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Joshi et al., 2008).
Spectroscopic Characterization
- Spectroscopic Analysis of Schiff Bases : Ermiş (2018) conducted spectroscopic characterization of novel Schiff bases, which can provide insights into the characterization of compounds like 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Ermiş, 2018).
Antimicrobial Activity
- Antibacterial and Antitubercular Agents : The study by Joshi et al. (2008) also evaluated the antibacterial activity of synthesized compounds, suggesting a potential application in antimicrobial research (Joshi et al., 2008).
Synthetic Methods Development
- Diversity Oriented Synthesis : Bera and Panda (2012) focused on the synthesis of diverse morpholines and thiomorpholines, indicating methods that could be applied to synthesize derivatives of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Bera & Panda, 2012).
Crystallographic and Structural Analysis
- Crystal Structure Analysis : Schmidt and Scott (1922) focused on the synthesis and structural analysis of benzoyltaurin, emphasizing the importance of crystallographic studies in understanding the structure of benzoic acid derivatives (Schmidt & Scott, 1922).
properties
IUPAC Name |
2-amino-5-thiomorpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWQPQXXGYZVMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1183582-61-7 |
Source
|
Record name | 2-amino-5-(thiomorpholin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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